4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound “4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It is composed of several functional groups, including a fluorobenzyl group, a trifluoromethylbenzoyl group, a piperidinyl group, and a 1,2,4-triazolone group .
Synthesis Analysis
The synthesis of this compound could involve several steps, each introducing a different functional group. For instance, the trifluoromethyl group could be introduced using a compound like 4-(Trifluoromethyl)benzylamine . The 1,2,4-triazolone group could be formed through a reaction involving a triazole and a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
This compound, with its various functional groups, could potentially undergo a variety of chemical reactions. For example, the trifluoromethyl group could participate in electrophilic aromatic substitution reactions, while the triazolone group could undergo reactions typical of heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could increase its stability and lipophilicity. The piperidine ring could contribute to its basicity .Scientific Research Applications
Synthesis and Evaluation as Antimicrobial Agents
A study involving the synthesis of novel compounds derived from related triazole derivatives demonstrated moderate to good antimicrobial activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This indicates a potential application of these compounds in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Structural Determination and Anticancer Properties
Another research focused on the synthesis of analogs related to the central structure mentioned, characterized by NMR, ESI–MS, IR spectra, and X-ray crystallography. The study aimed at obtaining potentially more efficacious compounds for anticancer applications, showcasing the importance of structural determination in the development of therapeutic agents (Lagisetty, Powell, & Awasthi, 2009).
Novel Synthetic Pathways
Research into the synthesis of 4-fluoropyridines from related compounds highlighted novel synthetic pathways that may offer new avenues for the development of compounds with potential applications in various fields of chemistry and medicine (Wittmann, Tranel, Fröhlich, & Haufe, 2006).
Synthesis of Isotopomers for Scientific Research
A study provided an improved method for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, which could be useful in scientific research involving the tracking and analysis of chemical reactions and processes (Proszenyák, Ágai, Tárkányi, Vida, & Faigl, 2005).
Design and Synthesis of GyrB Inhibitors
In the quest for new antituberculosis agents, a series of compounds incorporating elements of the requested structure were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound exhibited promising activity and non-cytotoxicity at relevant concentrations, highlighting the potential of such structures in the development of novel antituberculosis drugs (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N4O2/c23-18-7-1-14(2-8-18)13-30-19(27-28-21(30)32)15-9-11-29(12-10-15)20(31)16-3-5-17(6-4-16)22(24,25)26/h1-8,15H,9-13H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXXYQJPWGCPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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